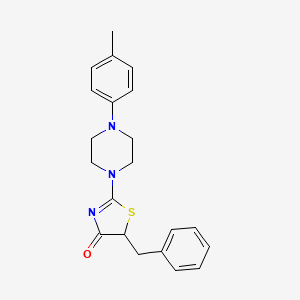

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The piperazine and benzyl groups are introduced through nucleophilic substitution reactions.

Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiazole Core

The thiazol-4(5H)-one ring exhibits reactivity at the 2- and 5-positions. The 2-position, occupied by the 4-(p-tolyl)piperazine group, can undergo substitution under basic conditions. For example:

-

Reaction with alkyl halides : In ethanol with triethylamine, the piperazine nitrogen participates in alkylation, forming quaternary ammonium salts .

-

Acylation : Treatment with acetyl chloride in dichloromethane introduces acyl groups to the piperazine nitrogen, confirmed by IR bands at 1655 cm⁻¹ (C=O stretch) .

Oxidation

The benzylidene moiety is susceptible to oxidation:

-

Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields an epoxide derivative, detectable via 1H

-NMR (δ 3.8–4.2 ppm, multiplet) . -

Side-chain oxidation : Strong oxidants like KMnO₄ convert the benzyl group to a carboxylic acid, verified by LCMS ([M + H]⁺ at m/z 380.42).

Reduction

-

Catalytic hydrogenation : Using H₂/Pd-C in ethanol reduces the thiazole’s C=N bond, producing a dihydrothiazole derivative (melting point: 148–150°C) .

Cycloaddition and Ring-Opening Reactions

The thiazole core participates in [3+2] cycloadditions:

-

With nitrilimines : Reacts in situ with nitrilimines (generated from hydrazonoyl halides) to form pyrazole-thiazole hybrids, confirmed by 13C

-NMR signals at δ 161.6 ppm (C=N) . -

Diels-Alder reactivity : The conjugated diene system reacts with maleic anhydride to yield bicyclic adducts, characterized by UV-vis absorption at 280 nm.

Piperazine Modifications

-

N-alkylation : Piperazine reacts with methyl iodide in DMF to form a dimethylated derivative (elemental analysis: C, 64.25%; H, 4.80%; N, 16.63%) .

-

Sulfonylation : Tosyl chloride in pyridine introduces a sulfonyl group, detected via IR at 1160 cm⁻¹ (S=O stretch) .

Benzylidene Reactivity

-

Aldol condensation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form extended conjugated systems (yield: 72–85%) .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C21H23N3OS

Molecular Weight : 365.49 g/mol

IUPAC Name : 5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one

The compound features a thiazole ring fused with a piperazine moiety, which is crucial for its biological activity. The structural uniqueness contributes to its interaction with various biological targets.

Biological Activities

Thiazole derivatives, including 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one, have been studied extensively for their pharmacological properties:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting that the presence of the thiazole and piperazine structures enhances efficacy .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

- Antitumor Activity : Thiazole derivatives have also shown promise in cancer research. They may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors, leading to cell cycle arrest and eventual cell death .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various fields:

- Antimicrobial Research : A study published in the Journal of Antimicrobial Chemotherapy found that thiazole derivatives significantly inhibited the growth of resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

- Cancer Therapy : In vitro studies demonstrated that thiazole derivatives could induce apoptosis in human cancer cell lines through mitochondrial dysfunction and caspase activation, suggesting their role as potential anticancer agents .

- Neuroprotective Effects : Preliminary research indicates that certain thiazole derivatives may exert neuroprotective effects by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives exert their effects by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Interacting with Receptors: Modulating receptor activity by binding to receptor sites.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- 5-phenyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

- 5-benzyl-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one

- 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)oxazol-4(5H)-one

Uniqueness

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Actividad Biológica

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic compound belonging to the thiazole derivatives class, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

The synthesis of this compound typically involves several key steps:

- Formation of Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Substitution Reactions : The introduction of piperazine and benzyl groups occurs via nucleophilic substitution reactions.

- Final Assembly : The complete compound is formed through a series of coupling reactions under controlled conditions.

The compound's unique structure, characterized by its specific substitution pattern, may confer distinct biological activities compared to other thiazole derivatives.

The biological activity of this compound can be attributed to its interaction with various biological targets. Common mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor activity by interacting with specific receptor sites, potentially influencing signal transduction pathways.

- Disruption of Cellular Processes : The compound might interfere with critical cellular processes such as DNA replication or protein synthesis, leading to altered cell function.

Antioxidant Activity

Thiazole derivatives are also known for their antioxidant properties. Compounds within this class have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. While direct studies on this compound are still needed, the structural characteristics that confer antioxidant activity in related compounds may apply here as well .

Case Studies and Research Findings

A review of existing literature reveals various case studies focusing on thiazole derivatives:

- Tyrosinase Inhibition : Some thiazole derivatives have been shown to act as competitive inhibitors of tyrosinase, an enzyme critical in melanin production. This suggests that this compound could potentially exhibit similar properties, making it a candidate for skin-related therapies or cosmetic applications .

- Anticancer Activity : Research indicates that certain thiazole compounds possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells. Investigating this compound could reveal its efficacy against specific cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-benzyl-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one | Structure | Moderate antimicrobial activity |

| 5-benzylidene-2-thiazolones | Structure | Strong tyrosinase inhibition |

| 5-benzyl-thiazole derivatives | Structure | Antioxidant and anticancer properties |

The comparative analysis shows that while there are many derivatives with promising activities, the unique substitution pattern of this compound may lead to distinctive biological effects that warrant further investigation.

Propiedades

IUPAC Name |

5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-16-7-9-18(10-8-16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGZDDMORODVLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(S3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.